6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole
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Overview
Description
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system combining imidazole and thiazole moieties, which are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole: Similar structure with a pyridine ring at a different position, exhibiting comparable biological activities.
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another imidazo[2,1-b]thiazole derivative with notable cytotoxic activity.
Uniqueness
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The position of the pyridine ring can affect the compound’s interaction with molecular targets, potentially leading to unique pharmacological profiles .
Properties
CAS No. |
96911-31-8 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
6-pyridin-3-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-3,6-7H,4-5H2 |
InChI Key |
VTKZWTIIMFWNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CN=CC=C3 |
Origin of Product |
United States |
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